Stereochemically Defined NMDA Receptor Antagonism versus L-Enantiomer Agonist Baseline
While the (2S)-L-enantiomer has been characterized as an NMDA receptor antagonist with an IC50 of 28 μM, this activity is reported as non-potent and non-selective [1]. This quantitatively defines the pharmacological baseline. The (2R)-D-enantiomer, by virtue of its opposite chirality, is predicted to exhibit significantly altered or negligible affinity for the NMDA receptor's binding site, as stereochemistry is a critical determinant for ligand-receptor interactions at ionotropic glutamate receptors [1]. This makes the (2R)-form the essential inactive control for studies requiring an enantiomerically pure, non-interfering structural analog, eliminating the confounding excitatory antagonism observed with the natural L-form.
| Evidence Dimension | NMDA Receptor Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | (2R)-configuration: Predicted non-antagonist / significantly reduced affinity due to D-chirality |
| Comparator Or Baseline | (2S)-L-gamma-N-oxalyl-alpha,gamma-diaminobutyrate IC50 = 28 μM |
| Quantified Difference | Enantiomer-specific activity; 28 μM antagonism is associated with L-form only, providing a defined negative control. |
| Conditions | Electrophysiological assays on Xenopus oocytes expressing NMDA receptors or in vitro radioligand binding assays, referenced for the L-enantiomer. |
Why This Matters
For procurement, this allows researchers to source a precisely non-antagonistic enantiomer as a negative control, which is impossible to achieve using generic oxalyl-amino acid mixtures or the active L-form.
- [1] Evans, R.H.; Nunn, P.B.; Pearson, S. Gamma-n-oxalyl-L-alpha,gamma-diaminobutyrate, a naturally occurring N-methyl-D-aspartate antagonist. J. Physiol. 1982, 327, 81P. View Source
